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molecular formula C10H9ClN2O B8467669 4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No. B8467669
M. Wt: 208.64 g/mol
InChI Key: HTYDTOWIIIVEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785639B2

Procedure details

4-Chloro-3-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.48 g, 4.05 mmol) in 1,4-dioxane (15 mL) was treated with HCl (4.0 N in 1,4-dioxane, 2.0 mL, 8.1 mmol) then the mixture was stirred for about 16 h at rt. The solvents were evaporated then the material was suspended in Et2O (15 mL) then the solids were collected by filtration and dried under reduced pressure overnight to give 4-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (0.762 g, 90%): LC/MS (Table 2, Method a) Rt=2.21 min; MS m/z 209 (M+H)+.
Name
4-Chloro-3-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[N:10]([Si](C(C)C)(C(C)C)C(C)C)[CH:11]=[C:12]([CH2:13][CH3:14])[C:3]=12.Cl>O1CCOCC1>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[NH:10][CH:11]=[C:12]([CH2:13][CH3:14])[C:3]=12

Inputs

Step One
Name
4-Chloro-3-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Quantity
1.48 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1C=O)N(C=C2CC)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C=O)NC=C2CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.762 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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